Inamrinone lactate
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Overview
Description
Inamrinone lactate: is a chemical compound known for its positive inotropic and vasodilatory properties. It is primarily used in the treatment of congestive heart failure. This compound works by inhibiting the enzyme phosphodiesterase 3, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn enhances calcium influx into cardiac cells, resulting in improved cardiac contractility and vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Inamrinone lactate is synthesized through a series of chemical reactions involving pyridine derivatives. The key steps include the formation of the bipyridine structure and subsequent lactate addition. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize impurities. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Inamrinone lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the pyridine rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed:
Scientific Research Applications
Inamrinone lactate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of phosphodiesterase inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and calcium dynamics in cardiac cells.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Inamrinone lactate exerts its effects by inhibiting the enzyme phosphodiesterase 3, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This results in enhanced calcium influx into cardiac cells, improving cardiac contractility and promoting vasodilation. The molecular targets include the phosphodiesterase 3 enzyme and the associated signaling pathways involving cyclic nucleotides and calcium ions .
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic and vasodilatory effects.
Enoximone: A phosphodiesterase inhibitor used in the treatment of heart failure.
Cilostazol: A phosphodiesterase 3 inhibitor primarily used as an antiplatelet agent
Uniqueness: Inamrinone lactate is unique in its specific chemical structure and its dual action as both an inotropic and vasodilatory agent. Its ability to enhance calcium influx and improve cardiac contractility sets it apart from other similar compounds .
Properties
CAS No. |
75898-90-7 |
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Molecular Formula |
C13H15N3O4 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one;2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;1-2(4)3(5)6/h1-6H,11H2,(H,13,14);2,4H,1H3,(H,5,6) |
InChI Key |
DOSIONJFGDSKCQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N |
Canonical SMILES |
CC(C(=O)O)O.C1=CN=CC=C1C2=CNC(=O)C(=C2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amrinone lactate, Inamrinone lactate, Inocor |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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